H-Abu-OH-d2
Description
Significance of Stable Isotope Labeling in Biological and Chemical Sciences
Stable isotope labeling is a foundational technique used to track the journey of molecules through chemical reactions or metabolic pathways. spectroinlets.com By replacing specific atoms with their stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), scientists can "label" a reactant and follow its transformation. spectroinlets.com This method is particularly crucial in quantitative proteomics, where it allows for the precise measurement of changes in protein abundance. nih.gov
Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for in vivo studies. The primary method of detection for stable isotopes is mass spectrometry, which distinguishes molecules based on their mass-to-charge ratio. spectroinlets.com A molecule containing deuterium will have a higher mass than its non-deuterated counterpart, allowing for clear differentiation and quantification. washington.edu This approach minimizes experimental bias by enabling the comparison of labeled ("heavy") and unlabeled ("light") samples within the same experiment. washington.edu
Overview of Deuterated Amino Acids as Research Tools
Deuterated amino acids are a specialized category of stable isotope-labeled compounds that have found widespread application in diverse research fields. They are instrumental in elucidating protein structures, studying enzyme mechanisms, and investigating metabolic processes. acs.org In nuclear magnetic resonance (NMR) spectroscopy, for instance, deuteration can simplify complex spectra by reducing the number of proton signals, leading to better resolution and easier interpretation. nih.gov
One of the most powerful techniques employing deuterated amino acids is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). wikipedia.org In SILAC, cells are grown in media containing either normal or "heavy" amino acids. wikipedia.org This leads to the incorporation of these amino acids into all newly synthesized proteins. wikipedia.org By comparing the mass spectra of proteins from different cell populations, researchers can accurately quantify differences in protein expression levels. wikipedia.org Deuterated amino acids are also proving valuable in metabolic imaging studies, such as deuterium magnetic resonance spectroscopy (DMRS), to non-invasively track amino acid metabolism in living organisms. osf.ioosf.io
Specific Focus on L-2-Aminobutyric-3,3-D2 Acid in Academic Research Contexts
L-2-Aminobutyric-3,3-D2 acid is an isotopically labeled version of L-2-aminobutyric acid, a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code. cymitquimica.comcaymanchem.com The designation "3,3-D2" indicates that two hydrogen atoms on the third carbon of the aminobutyric acid molecule have been replaced by deuterium atoms.
This specific deuteration pattern makes it a valuable tracer for studying metabolic pathways involving L-2-aminobutyric acid. Its use as an internal standard in mass spectrometry-based analyses allows for precise quantification of its non-deuterated counterpart in biological samples. Research applications for this compound are primarily in the realm of metabolic studies and as a building block in the synthesis of more complex labeled molecules.
Interactive Data Table: Properties of L-2-Aminobutyric Acid
| Property | Value |
| Formal Name | 2S-amino-butanoic acid |
| CAS Number | 1492-24-6 |
| Molecular Formula | C₄H₉NO₂ |
| Formula Weight | 103.1 g/mol |
| Purity | ≥98% |
| Melting Point | 270.00 °C |
Data sourced from Biosynth biosynth.com and Cayman Chemical caymanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3,3-dideuteriobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-NFTRXVFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Labeling Strategies for L 2 Aminobutyric 3,3 D2 Acid
Chemical Synthesis Approaches for Deuterated Amino Acids
The chemical synthesis of deuterated amino acids provides a direct and often versatile route to obtaining these labeled compounds. These methods can be broadly categorized into de novo synthesis from deuterated precursors and exchange reactions for deuterium (B1214612) incorporation. capes.gov.br
De novo Synthesis from Deuterated Precursors
A generalized approach for preparing α-deuterated α-amino acids in an enantiomerically pure form with high deuteration levels (up to 99%) has been described. rsc.org This method relies on the dynamic kinetic resolution of racemates or the interconversion of (S) and (R) isomers through the formation of intermediate Ni(II) complexes derived from unprotected amino acids. rsc.org
Exchange Reactions for Deuterium Incorporation
Hydrogen-deuterium (H/D) exchange reactions offer a more direct method for introducing deuterium into an existing amino acid scaffold. capes.gov.brwikipedia.org These reactions can be catalyzed by acids, bases, or metal catalysts. wikipedia.org
Recent advancements have focused on developing site-selective deuteration methods. For example, a binary catalysis system using benzaldehyde (B42025) and Cs2CO3 in the presence of D2O has been shown to facilitate efficient H/D exchange at the α-position of amino acids without the need for protecting groups. researchgate.net While this method targets the α-position, palladium-catalyzed H/D exchange protocols have been developed for β-deuteration of N-protected amino amides, which can then be converted to β-deuterated amino acids. acs.org Ruthenium catalysts have also been used for the selective H/D exchange of amines and amino acids in D2O at elevated temperatures. mdpi.com Another method involves hydroxyl radicals generated by radiolysis in the presence of dithiothreitol (B142953) and D2O to induce H/D exchange in the carbon-hydrogen bonds of amino acids. nih.gov
A non-enzymatic transamination method has been utilized to deuterate a range of amino acids in high yield, specifically at the α-position, unless a substituent activates the β-position. publish.csiro.au
Enzymatic and Chemoenzymatic Production of L-2-Aminobutyric Acid and its Deuterated Analogues
Enzymatic and chemoenzymatic methods are increasingly favored for the synthesis of chiral compounds like L-2-aminobutyric acid due to their high stereoselectivity and mild reaction conditions. guidechem.com
Biocatalytic Systems Utilizing Specific Enzymes
The biosynthesis of L-2-aminobutyric acid (L-ABA) has been achieved through various enzymatic routes. One prominent pathway involves the conversion of L-threonine to 2-ketobutyrate, which is then reductively aminated to L-ABA. google.com Another approach utilizes L-glutamate as a starting material, which is isomerized to (2S,3S)-3-methylaspartate and then undergoes β-decarboxylation to yield L-ABA. acs.org
Enzymatic methods also provide a powerful tool for site-selective deuteration. A dual-protein system, consisting of an aminotransferase (DsaD) and a small partner protein (DsaE), has been shown to catalyze Cα and Cβ H/D exchange in amino acids. nih.govacs.orgresearchgate.net Reactions without DsaE result in exclusive Cα-deuteration. nih.govacs.orgresearchgate.net This system has been used for the preparative-scale, selective labeling of various amino acids. nih.govwisc.edu
| Enzyme System | Substrate | Product | Key Features |
| Glutamate (B1630785) mutase (GM) & L-aspartate-β-decarboxylase (Asd) | L-Glutamate | L-2-Aminobutyric acid | Achieved a conversion of 98.9% through enzyme engineering of Asd. acs.org |
| Aminotransferase (DsaD) & Partner Protein (DsaE) | Various amino acids | Cα and Cβ deuterated amino acids | Site-selectivity is controlled by the presence or absence of DsaE. nih.govacs.orgresearchgate.net |
| Threonine deaminase & L-amino acid dehydrogenase | L-Threonine | L-2-Aminobutyric acid | A method for producing L-ABA. google.com |
Tri-Enzyme Cascade Reactions for Stereoselective Synthesis
Tri-enzyme cascade reactions have been developed for the efficient, stereoselective synthesis of both L- and D-2-aminobutyric acid. nih.govchemistryviews.org For the production of L-ABA from L-threonine, a common cascade involves threonine deaminase (TD), leucine (B10760876) dehydrogenase (LDH), and formate (B1220265) dehydrogenase (FDH). chemistryviews.orgnih.gov TD converts L-threonine to 2-ketobutyric acid, which is then aminated by LDH to L-ABA. chemistryviews.orgnih.gov FDH is crucial for the regeneration of the NADH cofactor required by LDH. chemistryviews.orgnih.gov
Researchers have optimized these cascades through protein engineering and by balancing enzyme expression levels. nih.gov For instance, a triple mutant of leucine dehydrogenase from Bacillus thuringiensis (BtLDH) showed a 20.7-fold increase in specific activity. nih.gov By optimizing the in vivo activity ratio of the three enzymes, a one-pot conversion of L-threonine yielded 130.2 g/L of L-ABA with 95% conversion and 99% enantiomeric excess (e.e.). chemistryviews.orgnih.gov
A similar tri-enzymatic system has been established for the synthesis of D-2-aminobutyric acid, utilizing L-threonine ammonia (B1221849) lyase (L-TAL), D-amino acid dehydrogenase (D-AADH), and formate dehydrogenase (FDH). nih.gov This system achieved a yield of over 90% and an enantiomeric excess of over 99%. nih.gov
| Cascade System | Starting Material | Key Enzymes | Product | Yield/Conversion | Enantiomeric Excess |
| L-ABA Production | L-Threonine | Threonine deaminase, Leucine dehydrogenase, Formate dehydrogenase | L-2-Aminobutyric acid | 95% conversion chemistryviews.orgnih.gov | 99% e.e. chemistryviews.orgnih.gov |
| D-ABA Production | L-Threonine | L-threonine ammonia lyase, D-amino acid dehydrogenase, Formate dehydrogenase | D-2-Aminobutyric acid | >90% nih.gov | >99% nih.gov |
Coenzyme Regeneration Systems in Biotransformation
The high cost of coenzymes like NADH necessitates the integration of efficient regeneration systems in industrial-scale biotransformations. guidechem.com In the context of L-ABA production, formate dehydrogenase (FDH) is widely employed to regenerate NADH from NAD+ using formate as a co-substrate. google.comnih.govnih.gov This process is highly efficient and drives the main reaction towards product formation. guidechem.com
Whole-cell biocatalysis offers a cost-effective alternative by utilizing the cell's own metabolic machinery for coenzyme regeneration. guidechem.comnih.gov Recombinant E. coli strains have been engineered to co-express the necessary enzymes, such as leucine dehydrogenase and formate dehydrogenase, allowing for intracellular NADH regeneration. cnif.cn This approach has been successfully applied to the production of L-ABA from L-threonine, achieving high conversion rates without the need for external NADH addition. cnif.cn Immobilization of the enzymes has also been explored to create recyclable biotransformation systems, further enhancing the industrial feasibility of L-ABA production. nih.gov
Metabolic Engineering Strategies for Enhanced Biosynthesis
Metabolic engineering provides a robust framework for enhancing the production of nonnatural amino acids, such as L-2-aminobutyric acid, by systematically redesigning the metabolic pathways of microbial hosts. These strategies focus on channeling metabolic intermediates toward the desired product, thereby increasing yield and productivity.
Strain Optimization for Nonnatural Amino Acid Production
The foundation of efficient biosynthesis is the selection and optimization of the microbial production strain. Escherichia coli and Corynebacterium glutamicum are workhorse organisms for amino acid production due to their well-characterized genetics and robust growth. researchgate.netmdpi.comresearchgate.net Optimization strategies often involve a multi-pronged approach combining gene deletions, pathway enhancements, and regulatory modifications.
A key strategy is to eliminate competing metabolic pathways to redirect carbon flux. nih.govresearchgate.net For instance, to enhance the production of L-2-aminobutyric acid (L-ABA), which is synthesized from 2-ketobutyrate (2-KB), the pathway leading to L-isoleucine from 2-KB is often blocked by deleting the ilvIH gene. nih.govresearchgate.net Similarly, enhancing the precursor supply is critical. In E. coli, the biosynthesis of L-ABA can be improved by engineering strains with a modified pathway for threonine hyperproduction, as L-threonine is a precursor to 2-KB. nih.gov
Furthermore, relieving feedback inhibition is a common and effective tactic. researchgate.net Key enzymes in biosynthetic pathways are often inhibited by the final product. By introducing mutations that render these enzymes insensitive to feedback inhibition, metabolic flux can be significantly increased. mdpi.comnih.gov For example, using feedback-resistant versions of enzymes like DAHP synthase (aroG fbr) and anthranilate synthase (trpE fbr) has been shown to improve the production of aromatic amino acids. mdpi.com The table below summarizes genetic modifications in E. coli aimed at boosting L-ABA production. nih.gov
| Strain | Genetic Modification | Effect on L-ABA Production |
| E. coli THR | Base strain with a pathway for threonine-hyperproduction. | Foundational production. |
| E. coli THR ΔrhtA | Deletion of the rhtA gene (a threonine exporter). | Increased intracellular threonine. |
| E. coli THR ΔrhtAΔilvIH | Additional deletion of the ilvIH gene. | Blocked conversion of 2-KB to L-isoleucine, redirecting flux to L-ABA. |
| E. coli THR ΔrhtAΔilvIH/Gap-ilvA*-Pbs-leuDH | Co-overexpression of ilvA (threonine deaminase) and leuDH (leucine dehydrogenase). | Enhanced conversion of threonine to 2-KB and subsequent amination to L-ABA, reaching 9.33 g/L. nih.gov |
Carbon Flux Redirection in Microbial Systems
Redirecting carbon flux from central metabolism towards the target biosynthetic pathway is a cornerstone of metabolic engineering. oup.com For amino acids derived from the phosphoenolpyruvate–oxaloacetate–pyruvate (POP) node, optimizing the distribution of carbon among glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle is crucial. mdpi.com
Enhancing the supply of cofactors, such as NADPH, is often necessary for high-yield amino acid synthesis. nih.gov The PPP is a primary source of NADPH. Strategies to increase flux through the PPP include deleting the phosphoglucose (B3042753) isomerase (pgi) gene, which redirects glucose-6-phosphate from glycolysis into the PPP. frontiersin.org This has been shown to improve the production of branched-chain amino acids. frontiersin.org
Another approach involves creating metabolic switches that can dynamically redirect carbon flux in response to environmental conditions. For example, an oxygen-responsive switch has been developed in C. glutamicum by placing the pgi gene under the control of an anaerobic-specific promoter. acs.org Under aerobic conditions, pgi expression is low, forcing carbon through the NADPH-generating PPP to support the production of compounds like lysine. acs.org Under subsequent anaerobic conditions, pgi expression is induced, redirecting flux back to glycolysis for the production of compounds like succinate. acs.org This dynamic control allows for more efficient use of carbon sources. In Yarrowia lipolytica, lipid accumulation is not linked to the transcriptional regulation of lipid metabolism but is associated with the regulation of amino acid biosynthesis, which redirects carbon flux from amino acids to lipids during nitrogen limitation. nih.gov
Whole-Cell Biotransformation Methodologies
Whole-cell biotransformation is an effective strategy that utilizes microbial cells as catalysts to convert a precursor into a desired product, such as L-2-Aminobutyric-3,3-D2 acid. nih.govresearchgate.net This method is particularly advantageous for producing isotopically labeled compounds as it can offer high conversion rates and stereoselectivity while avoiding the need for extensive metabolic pathway engineering from a central carbon source. nih.govd-nb.info
In a typical setup for L-ABA production, a host organism like E. coli is engineered to overexpress specific enzymes. For example, a system can be designed to convert L-threonine and D-glucose into L-ABA and D-gluconic acid. nih.gov This is achieved by co-expressing L-threonine dehydratase, leucine dehydrogenase (LDH), and glucose dehydrogenase (GDH) for cofactor regeneration. nih.gov Such a system has achieved a molar conversion rate of over 99% for L-ABA from L-threonine. nih.gov Another study successfully transformed 150 g of L-threonine into 121 g of L-ABA in a 5 L fermenter, reaching a 95% molar conversion rate and a productivity of 5.04 g·L⁻¹·h⁻¹. nih.gov
For the synthesis of L-2-Aminobutyric-3,3-D2 acid, the biotransformation would be conducted in a medium containing D₂O. The deuterium atoms are incorporated into the molecule during the enzymatic reactions. The efficiency and site-specificity of deuteration depend on the enzymes used and the reaction conditions. The use of whole cells provides an environment where cofactors like NAD(P)H are continuously regenerated by the cell's central metabolism. d-nb.info
| Biotransformation System | Key Enzymes Expressed | Substrate(s) | Product(s) | Reported Yield/Productivity |
| Recombinant E. coli nih.gov | L-threonine dehydratase, Leucine dehydrogenase, Glucose dehydrogenase | L-threonine, D-glucose | L-ABA, D-gluconic acid | 141.6 g/L L-ABA; 7.1 g/(L·h) productivity. nih.gov |
| Recombinant E. coli nih.gov | Threonine dehydratase (ivlA), Leucine dehydrogenase (Esldh), Formate dehydrogenase (fdh) | L-threonine | L-ABA | 121 g L-ABA from 150 g L-threonine; 5.04 g·L⁻¹·h⁻¹ productivity. nih.gov |
Site-Selective and Stereoselective Deuteration Challenges and Advancements
Achieving site-selective and stereoselective incorporation of deuterium into molecules like amino acids presents a significant synthetic challenge. nih.govnih.gov Enzymatic methods are particularly powerful for this purpose, as the three-dimensional structure of an enzyme's active site can provide exquisite control over reaction outcomes. nih.gov
Enzymatic Control of Deuterium Incorporation at Specific Positions
Pyridoxal-5'-phosphate (PLP)-dependent enzymes are a versatile class of biocatalysts used for deuteration. escholarship.orgnih.gov These enzymes can catalyze the reversible deprotonation of the α-carbon of an amino acid. nih.govnih.gov When the reaction is performed in heavy water (D₂O), a deuterium atom is specifically incorporated at the α-position with high stereoselectivity. escholarship.orgnih.gov
Several PLP-dependent enzymes have been repurposed for this task. The enzyme LolT, a Mannich cyclase, has been shown to deuterate a wide range of L-amino acids at the α-position with high efficiency and strict site- and stereoselectivity. escholarship.orgnih.govchemistryviews.org Similarly, an α-oxoamine synthase (SxtA AONS) from saxitoxin (B1146349) biosynthesis can produce various α-deuterated amino acids and their esters. nih.govnih.govacs.org These enzymatic approaches offer significant advantages over chemical methods, including mild reaction conditions and the avoidance of protecting groups. nih.gov
Dual-Protein Catalysis for Controlled Deuteration
A more sophisticated approach for achieving controlled deuteration involves dual-protein catalysis systems. nih.govnih.gov These systems use two or more enzymes in concert to perform transformations that would be difficult with a single enzyme. A notable example is a two-protein system for the biosynthesis of L-allo-isoleucine, which has been repurposed for the selective deuteration of amino acids. nih.govnih.gov
This system consists of an aminotransferase (DsaD) and a small partner protein (DsaE). nih.govnih.gov When an amino acid is treated with DsaD alone in D₂O, deuterium is incorporated exclusively at the Cα position. nih.govnih.gov However, when both DsaD and DsaE are present, H/D exchange occurs at both the Cα and Cβ positions. nih.govnih.gov This catalyst-controlled site-selectivity provides a novel route to access different deuteration patterns. nih.gov By performing the dual-protein reaction in D₂O to label both sites and then incubating the product with only DsaD in H₂O, the α-deuterium can be selectively washed out, resulting in a product labeled only at the Cβ position. researchgate.net This strategy has been used to produce aliphatic amino acids with high deuterium incorporation at Cβ (84%–95%). nih.gov
| Catalytic System | Protein(s) | Deuterium Source | Site of Deuteration | Key Finding |
| Single-Protein | DsaD (Aminotransferase) | D₂O | Cα | High deuterium incorporation at Cα (85–95%) with excellent stereocontrol. nih.gov |
| Dual-Protein | DsaD and DsaE | D₂O | Cα and Cβ | High deuterium incorporation at both Cα (95%) and Cβ (84–93%). nih.gov |
| Sequential (Dual then Single) | 1. DsaD and DsaE in D₂O2. DsaD in H₂O | D₂O | Cβ only | Selective Cβ labeling (84%–95%) by washing out the Cα deuterium. nih.govresearchgate.net |
Applications in Advanced Spectroscopic and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies
NMR spectroscopy is a premier technique for studying the structure, dynamics, and interactions of biomolecules in a solution state that closely mimics their physiological environment. However, for larger proteins (typically >25 kDa), NMR spectra can be plagued by severe signal overlap and line broadening, which complicates analysis. The use of deuterated amino acids, such as L-2-Aminobutyric-3,3-D2 acid, is a critical strategy to mitigate these issues.
Elucidation of Protein Secondary and Tertiary Structures
The determination of a protein's three-dimensional structure is fundamental to understanding its function. Deuteration, achieved by expressing a protein in media containing deuterated amino acids, simplifies complex NMR spectra. Specifically, replacing non-exchangeable protons with deuterons reduces the dense network of ¹H–¹H dipolar couplings, which are a primary cause of rapid signal decay (transverse relaxation) and line broadening in larger molecules. This reduction in relaxation pathways leads to sharper resonance lines, thereby improving spectral resolution.
By incorporating L-2-Aminobutyric-3,3-D2 acid into a protein, researchers can simplify specific regions of the NMR spectrum, aiding in the unambiguous assignment of signals that are crucial for calculating structural restraints, such as those derived from the Nuclear Overhauser Effect (NOE). Improved resolution allows for more accurate measurement of distances between protons, which are essential for defining the protein's secondary and tertiary fold.
Investigation of Protein Dynamics and Protein-Protein Interactions
Proteins are not static entities; their function is often intrinsically linked to their dynamic motions and their interactions with other molecules. NMR spectroscopy is uniquely suited to probe these dynamic processes across a wide range of timescales. The introduction of deuterated amino acids enhances the study of protein dynamics by reducing spin-diffusion, a phenomenon that can obscure the interpretation of relaxation experiments designed to measure motion.
Furthermore, when studying protein-protein interactions, particularly weak or transient ones (K(d) > 10⁻⁴ M), NMR can detect subtle changes in the chemical environment of specific atoms upon binding. Deuteration simplifies the spectra of one of the binding partners, making it easier to monitor chemical shift perturbations or changes in signal intensity for the other partner. researchgate.net This isotopic "editing" allows for precise mapping of interaction interfaces and characterization of the binding event without interference from a crowded spectrum.
Enhancement of NMR Signal Sensitivity and Resolution through Deuteration
A primary advantage of using L-2-Aminobutyric-3,3-D2 acid and other deuterated compounds in NMR is the significant improvement in both signal sensitivity and resolution. biorxiv.orgliverpool.ac.uk The replacement of protons with deuterons directly addresses the issue of rapid transverse relaxation rates in larger proteins, which is the main cause of poor signal-to-noise (S/N) ratios. biorxiv.org
| Parameter | Fully Protonated Protein | Deuterated Protein | Benefit of Deuteration |
|---|---|---|---|
| Primary Relaxation Pathway | ¹H–¹H Dipolar Coupling | Reduced ¹H–¹H Dipolar Coupling | Slower signal decay (longer T₂) |
| Signal Linewidth | Broad | Narrow | Improved spectral resolution (e.g., by a factor of 3 in the proton dimension) nih.gov |
| Signal-to-Noise (S/N) Ratio | Low | High | Enhanced sensitivity (e.g., by a factor of 2-3) nih.gov |
| Applicable Protein Size | Typically < 25 kDa | > 25 kDa | Enables structural studies of larger, more complex proteins biorxiv.org |
Mass Spectrometry (MS)-Based Quantitative Proteomics and Metabolomics
Mass spectrometry has become an indispensable tool for the large-scale identification and quantification of proteins and metabolites. The use of stable isotopes is central to the most accurate quantitative MS methods, as it allows for the direct comparison of protein abundance between different biological samples.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy used in quantitative proteomics. nih.gov The technique relies on growing cultured cells in media where a standard essential amino acid is replaced with its "heavy" stable isotope-labeled counterpart. nih.gov While amino acids labeled with ¹³C and ¹⁵N are common, deuterated amino acids such as L-2-Aminobutyric-3,3-D2 acid can also be utilized.
In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population receives the natural "light" amino acid, while the other receives the "heavy" version (e.g., L-2-Aminobutyric-3,3-D2 acid). After several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the second cell population. nih.gov The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Afterwards, the samples are combined, proteins are extracted and digested into peptides, and the mixture is analyzed by LC-MS/MS. yale.edu Because the heavy and light peptides are chemically identical, they co-elute during chromatography but are distinguished by the mass spectrometer due to their mass difference. The ratio of the signal intensities between the heavy and light peptide pairs provides a highly accurate measure of the relative protein abundance between the two samples. wikipedia.org
SILAC is widely applied to compare global protein expression levels between different states, such as healthy versus diseased cells or treated versus untreated cells. nih.gov By quantifying thousands of proteins in a single experiment, SILAC can reveal entire pathways that are altered by a particular stimulus.
A variation of the method, known as "pulse SILAC" (pSILAC) or "dynamic SILAC," is specifically designed to measure protein synthesis and degradation rates—collectively known as protein turnover. researchgate.netbiorxiv.org In a pSILAC experiment, cells initially grown in "light" media are abruptly switched to "heavy" media. Over time, newly synthesized proteins will incorporate the heavy amino acid, while pre-existing "light" proteins are gradually degraded. biorxiv.org By collecting samples at different time points after the switch and analyzing them by MS, researchers can track the rate of incorporation of the heavy label for each protein. This allows for the calculation of individual protein synthesis and degradation rates on a proteome-wide scale, providing critical insights into the dynamics of cellular regulation. researchgate.net
| Step | Description | Role of L-2-Aminobutyric-3,3-D2 Acid |
|---|---|---|
| 1. Labeling | Two cell populations are grown in media containing either "light" (natural) or "heavy" amino acids. | Serves as the "heavy" amino acid, becoming metabolically incorporated into all newly synthesized proteins in one cell population. |
| 2. Experimentation | Cell populations are subjected to different stimuli or conditions (e.g., control vs. treatment). | The isotopic label is stably integrated and does not interfere with the biological experiment. |
| 3. Mixing | The "light" and "heavy" cell populations are combined in a 1:1 ratio. | Ensures that subsequent sample handling (lysis, digestion) affects both proteomes equally, minimizing experimental error. yale.edu |
| 4. MS Analysis | The combined sample is digested, and peptides are analyzed by LC-MS/MS. | Peptides containing the deuterated amino acid appear at a predictable mass shift (e.g., +2 Da) compared to their "light" counterparts. |
| 5. Quantification | The relative abundance of a protein is determined by the ratio of signal intensities of the "heavy" and "light" peptide pairs. | The intensity ratio directly reflects the difference in protein expression between the two original cell populations. wikipedia.org |
Application in Cell Signaling Pathway Investigations
Amino acids are not merely building blocks for proteins; they are also critical signaling molecules that regulate a host of cellular processes, including cell growth, proliferation, and metabolism. Key signaling networks, such as the mammalian target of rapamycin (B549165) (mTOR) pathway, are highly responsive to amino acid concentrations. L-2-Aminobutyric acid is involved in significant biochemical pathways, including the γ-glutamyl cycle which regulates the synthesis of the vital antioxidant glutathione (B108866).
To accurately investigate the role of L-2-aminobutyric acid within these intricate signaling cascades, researchers utilize L-2-Aminobutyric-3,3-D2 acid as a stable isotope tracer. By introducing this labeled compound into cell cultures or biological systems, scientists can distinguish the exogenously supplied acid from the endogenous pool. This allows for the precise tracing of its metabolic fate, uptake kinetics, and incorporation into various metabolic pathways, providing clear insights into its specific contributions to cell signaling events without ambiguity.
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving the highest level of accuracy and precision in quantitative analysis. The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte—in this case, L-2-Aminobutyric-3,3-D2 acid—to a sample. This labeled compound serves as an internal standard. The sample is then processed, and the ratio of the naturally occurring analyte to the isotopically labeled standard is measured using a mass spectrometer. Because the labeled standard experiences the exact same sample preparation losses and ionization variations as the unlabeled analyte, this ratio allows for a highly accurate calculation of the original analyte concentration, effectively correcting for procedural inconsistencies.
Use of L-2-Aminobutyric-3,3-D2 Acid as an Internal Standard
L-2-Aminobutyric-3,3-D2 acid is an exemplary internal standard for the quantification of L-2-aminobutyric acid in complex biological matrices such as plasma, tissues, and cell extracts. Its utility stems from its properties, which are nearly identical to the analyte of interest but with a distinct mass. This ensures that it behaves identically during extraction, derivatization, and chromatographic separation, but is easily differentiated by the mass spectrometer. The use of stable isotope-labeled internal standards, such as deuterated amino acids, is a cornerstone of quantitative mass spectrometry for achieving reliable and reproducible results.
| Property | Rationale for Use as an Internal Standard |
| Chemical Equivalence | Undergoes identical chemical reactions and has the same extraction efficiency as the unlabeled analyte. |
| Co-elution | In chromatographic techniques (LC/GC), it elutes at the same retention time as the analyte, ensuring simultaneous analysis under identical conditions. |
| Mass Differentiation | The deuterium (B1214612) labels give it a distinct mass-to-charge ratio (m/z), allowing it to be separately quantified from the analyte by the mass spectrometer. |
| Non-natural Occurrence | It is not naturally present in biological samples, preventing interference with the measurement of the endogenous analyte. |
Method Development for Metabolomic Profiling
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Developing robust and reliable methods for metabolomic profiling is essential for advancing research in areas from cancer biology to toxicology. These methods require the accurate quantification of numerous metabolites to understand metabolic fluxes and pathway dysregulation.
In the context of targeted metabolomics, L-2-Aminobutyric-3,3-D2 acid is crucial for the development and validation of analytical methods aimed at profiling amino acids. By including it as an internal standard, researchers can build highly accurate and precise quantification assays for L-2-aminobutyric acid within a larger panel of metabolites. This ensures that measurements are reliable across different sample sets and experimental conditions, which is fundamental for identifying subtle but significant metabolic changes associated with disease or therapeutic intervention. The use of such standards is integral to creating validated methodologies for routine analysis in both research and clinical settings.
Advanced Chromatographic Couplings (LC-MS, GC-MS) in Conjunction with Isotopic Labeling
The power of L-2-Aminobutyric-3,3-D2 acid as an analytical tool is fully realized when used in conjunction with advanced chromatographic techniques coupled to mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These hyphenated techniques are the gold standard for metabolomics and quantitative bioanalysis.
In a typical LC-MS or GC-MS workflow, the chromatographic system first separates the complex mixture of molecules from a biological sample. As the molecules elute from the chromatography column, they enter the mass spectrometer, which ionizes them and measures their mass-to-charge ratio.
When L-2-Aminobutyric-3,3-D2 acid is used as an internal standard, it co-elutes with the endogenous L-2-aminobutyric acid. The mass spectrometer is often operated in a mode such as Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM), where it is programmed to detect specific mass transitions for both the analyte and the labeled standard simultaneously. This allows for the construction of two distinct ion chromatograms at the same retention time—one for the analyte and one for the standard. The ratio of the peak areas from these chromatograms is then used to calculate the precise concentration of the analyte.
| Parameter | Analyte (L-2-Aminobutyric acid) | Internal Standard (L-2-Aminobutyric-3,3-D2 acid) |
| Molecular Weight | 103.12 g/mol | 105.13 g/mol |
| Hypothetical Precursor Ion (m/z) | 104.1 [M+H]⁺ | 106.1 [M+H]⁺ |
| Hypothetical Product Ion (m/z) | 58.1 | 60.1 |
| Chromatographic Retention Time | Identical | Identical |
This combination of chromatographic separation and precise, ratio-based mass spectrometric detection provides unparalleled specificity and quantification, making it an indispensable methodology in modern biomedical research.
Investigation of Reaction Mechanisms and Kinetic Isotope Effects
Theoretical Framework of Kinetic Isotope Effects (KIE)
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org This phenomenon is a quantum mechanical effect that arises primarily from the difference in zero-point vibrational energy (ZPE) between bonds to different isotopes. princeton.edu A bond to a heavier isotope (like deuterium) has a lower vibrational frequency and thus a lower ZPE than the corresponding bond to a lighter isotope (like protium). libretexts.org Consequently, more energy is required to break a bond to a heavier isotope, leading to a slower reaction rate. The magnitude of the KIE is typically expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org
Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of the reaction. libretexts.orgdifferencebetween.com
Primary Kinetic Isotope Effects (PKIEs) are observed when the isotopically labeled atom is directly involved in bond cleavage or formation in the rate-determining step. wikipedia.org For the cleavage of a carbon-hydrogen (C-H) bond, substituting hydrogen with deuterium (B1214612) (D) results in a significant rate decrease. The magnitude of the primary deuterium KIE (kH/kD) is typically in the range of 6 to 10 at room temperature, reflecting the substantial difference in ZPE between a C-H and a C-D bond. wikipedia.org A large observed PKIE is strong evidence that the bond to the labeled hydrogen is broken in the reaction's rate-limiting step. libretexts.org
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org These effects are generally much smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org SKIEs arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state. They are further classified based on their proximity to the reaction center:
α-Secondary KIEs involve substitution at the carbon atom undergoing a change in hybridization. For example, in an SN2 reaction where a carbon changes from sp3 to sp2-like hybridization in the transition state, a normal KIE (kH/kD > 1) is often observed. wikipedia.org
β-Secondary KIEs involve substitution on a carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation, which can stabilize a developing positive charge in the transition state. libretexts.org
In the context of L-2-Aminobutyric-3,3-D2 acid, deuteration at the C3 position means that a primary KIE would be observed if a C-H bond at C3 is broken in the rate-determining step. A secondary KIE might be observed if a reaction occurs at the adjacent C2 (amino) or C1 (carboxyl) positions, which would alter the vibrational modes of the C3-D bonds in the transition state.
Classically, a molecule must possess energy equal to or greater than the activation energy barrier to react. However, quantum mechanics allows for a particle to penetrate through a potential energy barrier even if it does not have sufficient energy to overcome it—a phenomenon known as quantum tunneling. princeton.edu Because of its low mass, hydrogen is particularly prone to tunneling. nih.gov
When tunneling occurs, the effective barrier for the reaction is narrower, leading to a significant increase in the reaction rate. This effect is highly mass-dependent; the heavier deuterium atom tunnels much less efficiently than protium. acs.org Consequently, reactions that proceed with a significant contribution from quantum tunneling often exhibit exceptionally large primary KIEs, with kH/kD values that can exceed the semi-classical limit of approximately 7 at room temperature. nih.gov The temperature dependence of the KIE is also a key indicator of tunneling; in many tunneling-dominated reactions, the KIE becomes largely independent of temperature. acs.orgresearchgate.net The observation of such inflated KIEs in a reaction involving L-2-Aminobutyric-3,3-D2 acid would strongly suggest that C-H bond cleavage occurs via a quantum tunneling mechanism. nih.gov
Deuterium Kinetic Isotope Effect Studies for Mechanistic Elucidation
The strategic placement of deuterium atoms, as in L-2-Aminobutyric-3,3-D2 acid, allows for detailed investigations into reaction mechanisms, especially within the complex active sites of enzymes.
For instance, studies on the transamination of γ-aminobutyric acid (GABA), an analog of L-2-aminobutyric acid, have utilized deuterium labeling to pinpoint the RDS. When GABA deuterated at the γ-carbon was used as a substrate for the enzyme γ-aminobutyrate aminotransferase, a substantial KIE was observed. This finding indicates that the cleavage of the hydrogen from the γ-carbon is the rate-determining step in the enzymatic transamination process.
| Enzyme | Substrate | Deuterated Analog | Observed KIE (kH/kD) | Conclusion |
|---|---|---|---|---|
| γ-Aminobutyrate Aminotransferase | γ-Aminobutyric acid (GABA) | γ,γ-D2-GABA | 6 to 7 | Cleavage of the γ-C-H bond is the rate-determining step. |
| L-Phenylalanine Dehydrogenase | L-Tyrosine | [2-2H]-L-Tyrosine | ~2.3 to 2.9 | Cleavage of the Cα-H bond is rate-determining. |
Intermolecular Competition: In this setup, a 1:1 mixture of the unlabeled substrate (e.g., L-2-Aminobutyric acid) and the labeled substrate (L-2-Aminobutyric-3,3-D2 acid) is subjected to the reaction conditions. epfl.ch The reaction is stopped at partial conversion, and the ratio of the products or the remaining starting materials is analyzed. This method allows for the determination of the KIE for the product-determining step, even if it occurs after the rate-determining step. rsc.org
Intramolecular Competition: This experiment is possible when a molecule has two or more chemically equivalent, but isotopically distinct, reaction sites. For example, if a substrate contained both a -CH3 group and a -CD3 group, the KIE could be determined by analyzing the product ratio resulting from the reaction at each site within the same molecule. nih.gov This approach is particularly powerful for revealing intrinsic KIEs because it eliminates variations in reaction conditions between separate experiments. uoc.gr For a molecule like L-2-Aminobutyric-3,3-D2 acid, an intramolecular experiment would not be standard, but this method is crucial for other substrates in determining the true isotope effect on a chemical step, free from the influence of other kinetic processes like substrate binding or product release. nih.gov
These competition methods are essential for dissecting complex reaction pathways and revealing the isotope effect on specific bond-breaking events that might otherwise be masked. epfl.ch
The magnitude of the KIE provides valuable information about the structure and properties of the transition state (TS). wayne.eduresearchgate.net
Primary KIEs and Transition State Symmetry: According to the Westheimer model, the maximum primary KIE is expected for a "symmetric" transition state, where the hydrogen atom is equally bonded to the donor and acceptor atoms ([A---H---B]‡). princeton.edu In a highly "asymmetric" transition state, where the TS resembles either the reactants or the products, the ZPE difference between the light and heavy isotopes is partially retained, leading to a smaller KIE. princeton.edu Therefore, by measuring the KIE for a reaction involving L-2-Aminobutyric-3,3-D2 acid, one could infer the degree of C-H bond cleavage in the transition state and its relative position along the reaction coordinate.
Secondary KIEs and Transition State Geometry: Secondary KIEs are sensitive probes of changes in bonding and hybridization at or near the reaction center. researchgate.net An α-secondary KIE greater than 1 (normal) suggests a loosening of bending vibrations in the transition state, often associated with a change from sp3 to sp2 hybridization. wikipedia.org Conversely, an α-secondary KIE less than 1 (inverse) indicates a more sterically crowded or constrained transition state with tighter bending vibrations, typical of a change from sp2 to sp3 hybridization. wikipedia.org If a reaction at C2 of L-2-Aminobutyric-3,3-D2 acid were studied, the resulting β-secondary KIE could provide insight into the electronic environment and hyperconjugative stabilization of the transition state. libretexts.org
By carefully designing experiments using L-2-Aminobutyric-3,3-D2 acid and interpreting the resulting primary and secondary KIEs, researchers can construct a detailed picture of the transition state, revealing subtle geometric and electronic features that are critical to understanding the reaction mechanism.
Influence of Deuteration on Enzymatic Catalysis and Stability
Enzymatic Catalysis
As discussed, if the enzymatic mechanism involves the cleavage of a C-H bond at the C3 position, the deuterated substrate would exhibit a slower reaction rate. An example of an enzyme that acts on L-2-aminobutyric acid is threonine deaminase (also known as threonine dehydratase), which catalyzes the deamination of threonine to α-ketobutyrate and ammonia (B1221849). While L-2-aminobutyric acid is not the natural substrate, some deaminases can act on it. If the mechanism of such an enzyme involves abstraction of a proton from the C3 position, a significant KIE would be anticipated.
The following hypothetical data table illustrates the kind of results that would be expected from such a study.
| Substrate | Enzyme | Vmax (µmol/min/mg) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| L-2-Aminobutyric acid | Threonine Deaminase | 100 | 5 | 3.33 x 10⁵ |
| L-2-Aminobutyric-3,3-D2 acid | Threonine Deaminase | 25 | 5 | 0.83 x 10⁵ |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for L-2-Aminobutyric-3,3-D2 acid with threonine deaminase was not found in the available literature.
The expected outcome would be a decrease in the maximal velocity (Vmax) for the deuterated substrate, reflecting the slower catalytic step. The Michaelis constant (Km), which is related to substrate binding, would likely remain unchanged as the isotopic substitution is not expected to significantly alter the initial binding of the substrate to the enzyme's active site.
Enzyme Stability
The influence of a deuterated substrate on the long-term stability of an enzyme is a more complex issue. In some cases, the stronger C-D bonds within the substrate, or even the solvent (if D₂O is used), can lead to a more rigid and stable protein structure. This is often referred to as the "hydrophobic effect" of deuterium, which can strengthen hydrogen bonds and hydrophobic interactions within the protein.
However, the direct effect of the deuterated substrate, L-2-Aminobutyric-3,3-D2 acid, on enzyme stability would likely be minimal unless the substrate remains covalently bound to the enzyme for extended periods or induces a significant conformational change that is sensitive to the isotopic substitution. Research in this area for this specific compound is not currently available.
Role in Biochemical Pathways and Metabolic Tracing
Elucidation of Amino Acid Biosynthetic and Catabolic Pathways
The study of amino acid biosynthesis and catabolism is crucial for understanding cellular metabolism and its regulation. Isotope tracing, a powerful technique that follows the journey of isotopically labeled molecules through metabolic pathways, provides detailed insights into these processes.
The use of deuterium-labeled compounds like L-2-Aminobutyric-3,3-D2 acid is instrumental in metabolic tracing studies. The deuterium (B1214612) atoms act as a "tag," allowing scientists to distinguish the compound from its naturally occurring, unlabeled counterparts within a biological system. This enables the precise tracking of its absorption, distribution, metabolism, and excretion.
For instance, comprehensive stable-isotope tracing of amino acids has been employed to identify secreted by-products in cell cultures and trace their origins. nih.gov Such studies can reveal the intricate network of metabolic reactions and identify previously unknown metabolic by-products. nih.gov The detection of the labeled compound and its metabolites is typically achieved using techniques like mass spectrometry, which can differentiate molecules based on their mass-to-charge ratio.
Research has shown that after administration of compounds like L-γ-[14C]glutamyl-L-2-aminobutyrate, there is a rapid incorporation of the label into kidney glutamate (B1630785), glutamine, and aspartate, indicating its active metabolism in this organ. mssm.edu This highlights the dynamic nature of amino acid metabolism and the interconnectedness of different metabolic pathways.
Table 1: Applications of Isotope Tracing in Metabolic Studies
| Application | Description | Key Findings |
| Metabolic By-product Identification | Using 13C stable-isotope tracing of amino acids and glucose in Chinese Hamster Ovary (CHO) cell lines. nih.gov | Identification of 45 secreted by-products, with a majority derived from glucose and several amino acids. nih.gov |
| Tracing Metabolic Origins | Tracking the sources of all secreted by-products in cell cultures. nih.gov | Revealed that many by-products originated from glucose, leucine (B10760876), isoleucine, valine, tyrosine, tryptophan, methionine, and phenylalanine. nih.gov |
| In Vivo Metabolic Fate | Administration of a tracer dose of l-γ-[14C]glutamyl-l-2-aminobutyrate in mice. mssm.edu | Rapid incorporation of the label into kidney glutamate, glutamine, and aspartate was observed. mssm.edu |
L-2-aminobutyric acid is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code for protein synthesis. caymanchem.comnih.gov However, these non-standard amino acids play significant roles in various biological processes. wikipedia.org They can act as metabolic intermediates, neurotransmitters, and components of bacterial cell walls. wikipedia.org
The study of L-2-Aminobutyric-3,3-D2 acid provides valuable insights into the metabolism of this class of amino acids. For example, L-2-aminobutyric acid is known to be a chiral precursor for the synthesis of pharmaceuticals like levetiracetam (B1674943) and ethambutol. nih.gov Understanding its metabolic pathways is crucial for optimizing the biotechnological production of these drugs. nih.gov
In some organisms, such as the yeast Saccharomyces cerevisiae, heterologous metabolic pathways have been assembled to produce (S)-2-aminobutyric acid from L-threonine. nih.gov This process involves two key enzymatic steps: the deamination of L-threonine to 2-ketobutyric acid, followed by the amination of this keto acid to yield (S)-2-aminobutyric acid. nih.gov
Investigation of Enzymatic Mechanisms Involving Aminobutyric Acid Analogues
Deuterium-labeled compounds are also powerful tools for investigating the mechanisms of enzyme-catalyzed reactions. The replacement of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. This effect can provide detailed information about the rate-limiting step of a reaction and the structure of the transition state.
Threonine deaminase (also known as threonine dehydratase) is a key enzyme in the biosynthesis of isoleucine. wikipedia.org It catalyzes the deamination of L-threonine to α-ketobutyrate. wikipedia.org This enzyme is subject to feedback inhibition by isoleucine, the end product of the pathway, which helps to regulate the intracellular concentration of this essential amino acid. mdpi.com
Studies on the interaction of threonine deaminase with substrate analogues like L-2-aminobutyric acid can provide insights into the enzyme's active site and regulatory mechanisms. While direct studies on L-2-Aminobutyric-3,3-D2 acid and threonine deaminase are not extensively detailed in the provided context, the principles of using substrate analogues are well-established. By observing how these analogues bind to the enzyme and affect its activity, researchers can infer the structural and chemical requirements for substrate recognition and catalysis.
The conversion of L-threonine to L-2-aminobutyric acid can be achieved through a one-pot system utilizing L-threonine deaminase and a NADH-regeneration system. nih.gov This highlights the enzymatic pathway that can be harnessed for the production of this non-natural amino acid. nih.gov
The active site of an enzyme is the region where the substrate binds and the catalytic reaction occurs. Understanding the structure and function of the active site is fundamental to understanding the enzyme's mechanism. Isotope-labeled substrates can be used to probe the active site and map the catalytic cycle.
For example, in the study of γ-aminobutyric acid (GABA) aminotransferase, the use of deuterium-labeled GABA revealed that the cleavage of the hydrogen from the gamma-carbon is the rate-determining step in the transamination reaction. nih.gov This type of information is crucial for designing specific enzyme inhibitors.
The characterization of enzyme active sites can also be approached through protein engineering. For instance, active-site engineering of ω-transaminase has been used to improve its catalytic activity for the production of L-2-aminobutyric acid. nih.gov By creating mutations at specific amino acid residues within the active site, researchers were able to enhance the enzyme's efficiency. nih.gov
Application in Glutathione (B108866) Biosynthesis Pathway Studies (γ-Glutamyl Cycle)
Glutathione (GSH) is a crucial antioxidant that plays a key role in protecting cells from oxidative damage. The biosynthesis of glutathione occurs through the γ-glutamyl cycle, which involves a series of enzymatic reactions.
L-2-aminobutyric acid is known to be a substrate for γ-glutamylcysteine synthetase, the first enzyme in the glutathione biosynthesis pathway. nih.gov This enzyme ligates the γ-carboxyl group of glutamate to the amino group of an amino acid, typically cysteine, but it can also utilize 2-aminobutyric acid. nih.gov This leads to the formation of γ-glutamyl-2-aminobutyrate. nih.gov
The use of L-2-Aminobutyric-3,3-D2 acid in this context would allow researchers to trace its incorporation into γ-glutamyl peptides and study the kinetics and regulation of the γ-glutamyl cycle. It has been shown that 2-aminobutyric acid can modulate glutathione homeostasis in the myocardium. nih.govnih.gov Studies have revealed that 2-aminobutyric acid is generated from 2-oxobutyric acid, a byproduct of cysteine biosynthesis, and that it can increase intracellular glutathione levels. nih.govnih.gov
Table 2: Enzymes of the γ-Glutamyl Cycle and Interaction with 2-Aminobutyric Acid
| Enzyme | Function in Glutathione Biosynthesis | Interaction with 2-Aminobutyric Acid |
| γ-Glutamylcysteine Synthetase (GCS) | Catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. nih.gov | Can utilize 2-aminobutyric acid as a substrate to form γ-glutamyl-2-aminobutyrate. nih.gov |
| Glutathione Synthetase (GS) | Adds a glycine (B1666218) residue to γ-glutamylcysteine to form glutathione. nih.gov | Can add glycine to γ-glutamyl-2-aminobutyrate to form ophthalmic acid. nih.gov |
Tracing in Broader Biological Systems and Models (e.g., cell cultures, animal models for metabolic research)
The use of stable isotope-labeled compounds, such as L-2-Aminobutyric-3,3-D2 acid, is a powerful technique for elucidating metabolic pathways and quantifying fluxes in various biological systems. While specific studies employing L-2-Aminobutyric-3,3-D2 acid are not extensively documented in publicly available research, the metabolic fate of the unlabeled and other isotopically labeled forms of 2-aminobutyric acid has been investigated in cell cultures, providing a clear framework for the application of its deuterated analogue.
In metabolic research, deuterated amino acids like L-2-Aminobutyric-3,3-D2 acid serve as tracers that can be introduced into cell cultures or administered to animal models. The deuterium atoms act as a "heavy" label that allows researchers to track the molecule's journey through various biochemical reactions using techniques like mass spectrometry. This approach helps to identify the metabolic products of the amino acid and understand the pathways it participates in.
Recent comprehensive stable-isotope tracing studies in Chinese Hamster Ovary (CHO) cell lines, which are widely used in biopharmaceutical production, have shed light on the metabolism of 2-aminobutyric acid. pnas.orgnih.gov Although these studies utilized ¹³C-labeled tracers, the findings are directly relevant to understanding the potential metabolic routes of L-2-Aminobutyric-3,3-D2 acid.
One significant study applied ¹³C stable-isotope tracing of various amino acids and glucose in two different CHO cell lines to identify and trace the origins of secreted metabolic by-products. pnas.orgnih.govnih.gov In these experiments, it was discovered that 2-aminobutyric acid is one of the metabolites produced and secreted by CHO cells. pnas.orgnih.govnih.gov The study demonstrated that the supplementation of 2-aminobutyric acid into the cell culture medium led to an increased production of 2-hydroxybutyric acid, indicating a direct metabolic conversion. nih.gov
The research identified a number of metabolic by-products in CHO cell cultures, with 2-aminobutyric acid being among those newly reported for these cells. pnas.orgnih.gov The origins of these by-products were traced back to the catabolism of several amino acids and glucose. pnas.org
The following table summarizes the key findings related to the identification and metabolic connections of 2-aminobutyric acid in CHO cell cultures from this comprehensive tracing study.
| Biological System | Tracer Used (Proxy) | Key Finding | Metabolic Product(s) of 2-Aminobutyric Acid | Precursor Amino Acids |
| Chinese Hamster Ovary (CHO) Cell Culture | ¹³C-labeled amino acids and glucose | Identification of 2-aminobutyric acid as a secreted metabolic by-product. pnas.orgnih.gov | 2-hydroxybutyric acid nih.gov | Methionine pnas.org |
Further investigation into the effects of supplementing various identified metabolites back into the CHO cell cultures provided insights into their potential bioactivity and impact on cellular metabolism. The table below details the observed effects of adding identified metabolic by-products, including the impact of compounds structurally related to the metabolism of 2-aminobutyric acid, on CHO cell growth and lactate (B86563) production.
| Metabolite Supplemented | Concentration | Effect on Cell Growth | Effect on Lactate Production |
| 2-hydroxybutyric acid | up to 5 mM | No significant inhibition pnas.org | Reduction observed with other 2-hydroxy acids pnas.org |
| Homocysteine | 0.5 mM | Toxic pnas.org | Not specified |
| Isovaleric acid | 1 mM | Toxic pnas.org | Not specified |
| Phenyllactic acid | 5 mM | Toxic pnas.org | Not specified |
| 2-methylbutyric acid | 1 mM | Toxic pnas.org | Not specified |
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Deuteration Methodologies
The demand for deuterated amino acids in research and pharmaceutical development has spurred significant interest in creating more efficient, selective, and cost-effective labeling methods. mdpi.com While traditional methods often involve multi-step syntheses using deuterated precursors, modern research focuses on direct hydrogen-deuterium (H-D) exchange on the final compound or a late-stage intermediate, which is often more rapid and economical. mdpi.comresearchgate.net
Recent advancements include:
Catalytic H-D Exchange: Transition metal catalysts, such as palladium, platinum, and ruthenium, are effective for H-D exchange reactions. mdpi.commdpi.com For instance, platinum on carbon (Pt/C) and palladium on carbon (Pd/C) have been used to deuterate both the main chain and side chains of various amino acids. mdpi.comnih.gov Ruthenium catalysts have shown promise for deuterating the alpha-hydrogen atoms in amino acids while preventing racemization. mdpi.com A scalable method using 5% Ru/C under basic conditions in D₂O has achieved high levels of α-deuteration for several amino acids. mdpi.com
Enzymatic Methods: Enzyme-catalyzed approaches offer high efficiency and selectivity for introducing deuterium (B1214612). nih.gov Enzymes can perform H-D exchange directly on free amino acids, often with high site- and stereoselectivity, avoiding the loss of optical activity that can occur with some chemical methods. mdpi.comnih.gov For example, dual-protein catalysis systems have been developed for the site-selective deuteration of amino acids at either the Cα or Cβ positions. nih.gov
Organocatalysis and Photoredox Catalysis: Organocatalysts have been shown to accelerate the deuteration of alpha-hydrogen atoms at room temperature. mdpi.com Furthermore, organophotoredox protocols are emerging as mild and versatile methods for preparing a diverse range of enantioenriched α-deuterated α-amino acids. acs.org This radical-based strategy allows for the convergent unification of accessible carboxylic acids with chiral fragments while simultaneously incorporating deuterium with high selectivity. acs.org
Bioinspired Methods: A bioinspired calcium-HFIP-mediated site-selective reductive deutero-amination of α-oxo-carbonyl compounds has been presented as a practical strategy for deuterium incorporation into amino acids and their derivatives. researchgate.net
These evolving methodologies aim to overcome challenges such as poor site-selectivity, racemization, and limited substrate scope, thereby making a wider range of specifically deuterated compounds like L-2-Aminobutyric-3,3-D2 acid more accessible for research. mdpi.comnih.gov
Table 1: Comparison of Modern Deuteration Methodologies
| Methodology | Catalysts/Reagents | Key Advantages | Key Challenges |
| Metal-Catalyzed H/D Exchange | Pd/C, Pt/C, Ru/C in D₂O | Direct exchange on late-stage intermediates, cost-effective. mdpi.com | Potential for racemization, selectivity can be low. mdpi.commdpi.com |
| Enzymatic Deuteration | Specific enzymes (e.g., transaminases) | High site- and stereoselectivity, operates on free amino acids. nih.gov | Limited substrate scope for some enzymes. acs.org |
| Organophotoredox Catalysis | Organic photocatalysts | Mild reaction conditions, high versatility, good for complex molecules. acs.org | May require specialized equipment. |
| Bioinspired Reductive Deutero-amination | Calcium-HFIP | High site-selectivity, practical for various derivatives. researchgate.net | May involve multi-component reaction systems. |
Advanced Applications in Systems Biology and Multi-Omics Research
Stable isotope-labeled amino acids are foundational tools in quantitative proteomics and metabolomics, enabling precise tracking and quantification of molecules in complex biological systems. chempep.com L-2-Aminobutyric-3,3-D2 acid and similar compounds are integral to techniques that explore the dynamic nature of the proteome, metabolome, and their interactions.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics. nih.govchempep.com In SILAC, cells are cultured in media where natural ("light") essential amino acids are replaced with "heavy" isotopically labeled versions (e.g., containing ¹³C, ¹⁵N, or ²H). chempep.comwikipedia.org This leads to the complete incorporation of the heavy amino acids into all newly synthesized proteins. nih.gov By comparing the mass spectrometry signals of heavy and light peptides from mixed cell populations, researchers can accurately quantify differences in protein abundance between different states (e.g., control vs. treated). chempep.comwikipedia.org
Variations and advancements of the SILAC method are expanding its utility in multi-omics research:
Pulsed SILAC (pSILAC): This variation involves adding labeled amino acids for a short period to monitor de novo protein synthesis and turnover rates, providing a dynamic view of the proteome. chempep.comwikipedia.org
NeuCode SILAC: This technique uses mass defects from extra neutrons in stable isotopes to increase the level of multiplexing, allowing for the comparison of more than two samples simultaneously. wikipedia.org
Integration with Other 'Omics': Deuterated amino acids serve as tracers in metabolomics to elucidate metabolic pathways and fluxes. researchgate.net The use of D6-GABA, for example, has allowed researchers to distinguish it from endogenous GABA and track its metabolism into succinic acid in plants. researchgate.net Combining quantitative proteomics data from SILAC with metabolomic and transcriptomic data provides a more holistic, systems-level understanding of cellular responses to stimuli or disease. researchgate.net
The application of L-2-Aminobutyric-3,3-D2 acid in these advanced workflows can help delineate specific metabolic pathways and protein dynamics, offering deeper insights into cellular regulation, signaling, and disease mechanisms. nih.gov
Integration with Computational Chemistry and Molecular Dynamics Simulations
The integration of experimental data with computational methods provides a powerful synergy for understanding the subtle but significant effects of isotopic substitution on molecular behavior. Computational chemistry and molecular dynamics (MD) simulations are increasingly used to explore how the replacement of hydrogen with deuterium in molecules like L-2-Aminobutyric-3,3-D2 acid impacts their structural, dynamic, and thermodynamic properties.
The primary influence of deuteration is the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down chemical reactions in which this bond is broken. mdpi.com This effect is critical in studies of enzyme mechanisms and drug metabolism. For instance, a significant deuterium isotope effect was observed in the transamination of gamma-aminobutyric acid (GABA), indicating that the cleavage of the hydrogen from the gamma-carbon is the rate-determining step. nih.gov
MD simulations are employed to model biomolecules at an atomic level. nih.gov By incorporating deuterated amino acids into proteins in silico, researchers can investigate:
Structural and Dynamic Changes: While X-ray crystallography suggests minimal structural changes upon deuteration, MD simulations can reveal subtle alterations in dynamics. mdpi.com Simulations have shown that water deuteration can make proteins and phospholipid membranes slightly more compact and rigid. nih.gov
Solvent Effects: The properties of heavy water (D₂O) differ slightly from light water (H₂O), with D₂O forming slightly stronger hydrogen bonds. nih.gov MD simulations using specialized force fields for D₂O can quantify the effect of water deuteration on the hydration, stability, and conformational entropy of proteins. nih.govacs.org
Quantum Effects: For certain biological processes, nuclear quantum effects are significant. nih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model reactions where quantum tunneling of hydrogen (or deuterium) is important. These computational approaches help explain experimental observations that cannot be fully accounted for by classical mechanics. nih.gov
Density Functional Theory (DFT) is another quantum chemical method used to calculate the molecular properties of amino acids, such as their optimized geometry, vibrational frequencies, and chemical reactivity parameters. researchgate.netresearchgate.net These theoretical calculations provide a detailed understanding of the electronic structure and can predict how deuteration might alter these properties, complementing experimental spectroscopic data. researchgate.net
Expansion of Isotope-Labeled Amino Acid Libraries for Specific Research Needs
The growing sophistication of research in proteomics, structural biology, and drug discovery has created a demand for a broader and more diverse library of isotopically labeled amino acids. While uniformly or selectively labeled standard amino acids are widely used, there is an increasing need for custom-synthesized, non-standard, and site-specifically labeled amino acids to answer specific biological questions. lifetein.com
Expanding these libraries involves several key areas:
Custom Synthesis: Many research applications require amino acids with specific labeling patterns that are not commercially available. Companies now offer custom synthesis services to produce amino acids with site-specific deuteration, multiple isotope labels (e.g., ¹³C, ¹⁵N, and ²H), or in protected forms (e.g., Fmoc, Boc) for peptide synthesis. lifetein.com This allows for the creation of tailor-made molecules for highly specific experimental designs. rsc.org
Non-Standard Amino Acids: Research into post-translational modifications, enzyme mechanisms, and unnatural protein design often requires labeled non-proteinogenic amino acids. The development of synthetic routes for these specialized compounds is a key area of expansion. rsc.org
Site-Specific and Segmental Labeling: In NMR studies of large proteins, uniform labeling can lead to overly complex spectra. nih.gov Site-specific or segmental labeling, where only certain residues or protein segments are isotopically labeled, simplifies spectra and allows researchers to focus on specific regions of interest, such as an active site or a protein-protein interaction interface. rsc.orgnih.gov This can be achieved through chemical synthesis of peptides or by utilizing genetic code expansion techniques. rsc.orgjpt.com
Availability of Standard Mixtures: For high-throughput metabolomic analyses using LC/MS or GC-MS, ready-to-use standard mixtures containing a wide range of deuterated amino acids are being developed. sigmaaldrich.com These mixtures serve as internal standards for accurate and reproducible quantification of amino acids in complex biological samples. sigmaaldrich.com
The continued expansion of these libraries, driven by advances in synthetic chemistry, will provide researchers with an increasingly powerful toolkit to probe biological systems with greater precision and specificity. chempep.com
Q & A
Q. What are the primary synthesis methods for L-2-Aminobutyric-3,3-D2 acid, and how do they differ in experimental design?
Answer: L-2-Aminobutyric-3,3-D2 acid is synthesized via isotopic labeling techniques. A common approach involves substituting hydrogen atoms with deuterium at specific positions during precursor synthesis. For example, deuterated intermediates like L-2-Aminobutyric-d6 acid (CD3CD2CD(NH2)COOH) are synthesized using deuterated reagents such as D2O or deuterated acids under controlled conditions . Key methodologies include:
- Chemical Synthesis : Starting from L-threonine, enzymatic deamination produces L-2-aminobutyric acid, followed by deuteration using deuterated solvents or catalysts. Challenges include minimizing isotopic scrambling and ensuring >98% isotopic purity .
- Biocatalytic Methods : Enzymes like L-threonine deaminase and NADH-regeneration systems are employed to enhance stereochemical control. However, enzyme stability and reusability remain limitations .
Q. How can researchers characterize the isotopic purity and structural integrity of L-2-Aminobutyric-3,3-D2 acid?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ²H NMR are critical for confirming deuterium incorporation at the 3,3 positions. The absence of proton signals at δ 1.5–1.8 ppm (corresponding to CH2 groups) and distinct deuterium splitting patterns validate isotopic purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects isotopic peaks (M+2 for two deuterium atoms) and quantifies isotopic abundance. For example, a molecular ion at m/z 105.13 confirms the molecular weight of the deuterated compound .
- X-ray Crystallography : Used to resolve polymorphic forms, which can affect solubility and reactivity in downstream applications .
Q. What safety protocols are recommended for handling deuterated amino acids like L-2-Aminobutyric-3,3-D2 acid?
Answer:
- Storage : Store at –20°C in airtight containers to prevent isotopic exchange with atmospheric moisture .
- Handling : Use glove boxes or Schlenk lines under inert gas (N2/Ar) to avoid contamination. Deuterated compounds are sensitive to proton exchange in aqueous environments .
- Waste Disposal : Follow guidelines for isotopic waste segregation, as deuterated compounds require specialized disposal to prevent environmental isotopic dilution .
Advanced Research Questions
Q. How does deuteration at the 3,3 positions influence the compound’s metabolic tracing in isotope-labeling studies?
Answer: Deuterium labeling introduces kinetic isotope effects (KIEs), which alter reaction rates in metabolic pathways. For example:
- Tracer Studies : In metabolomics, deuterated L-2-aminobutyric acid is used to track flux through pathways like the γ-aminobutyric acid (GABA) shunt. However, KIEs may reduce enzymatic conversion rates by 2–10%, requiring correction factors in kinetic models .
- NMR Sensitivity : Deuterium’s lower gyromagnetic ratio compared to hydrogen reduces sensitivity but enables lock-signal stabilization in long-duration experiments .
Q. What strategies resolve contradictions in data from enzymatic vs. chemical synthesis routes for deuterated amino acids?
Answer:
- Purity Analysis : Enzymatic methods often yield higher stereochemical purity (>99% enantiomeric excess) but may introduce trace water, causing deuterium loss. Chemical synthesis, while less stereoselective, allows tighter control over anhydrous conditions .
- Cross-Validation : Use orthogonal techniques (e.g., chiral HPLC coupled with isotopic MS) to differentiate between deuteration efficiency and stereochemical errors .
Q. How can continuous flow reactors optimize the production of deuterated amino acids for large-scale studies?
Answer:
- Process Intensification : Replace batch reactors with continuous enzymatic membrane reactors (EMRs) to enhance reaction yield and isotopic consistency. EMRs facilitate real-time removal of inhibitory byproducts (e.g., NH3 in transamination reactions) .
- Model-Based Design : Develop kinetic models incorporating isotopic exchange rates to predict optimal residence times and solvent systems (e.g., ionic liquids vs. organic solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
